molecular formula C8H6Br2O B181619 1-(2,5-Dibromophenyl)ethanone CAS No. 32937-55-6

1-(2,5-Dibromophenyl)ethanone

Cat. No. B181619
CAS RN: 32937-55-6
M. Wt: 277.94 g/mol
InChI Key: QFXROJNBTPMHSS-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenyl)ethanone is a chemical compound with the molecular formula C8H6Br2O1. It is not intended for human or veterinary use and is used for research purposes only1.



Synthesis Analysis

The synthesis of 1-(2,5-Dibromophenyl)ethanone is not explicitly mentioned in the search results. However, a related compound, 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, has been synthesized2. The synthesis of such compounds often involves reactions like Suzuki–Miyaura polymerizations3.



Molecular Structure Analysis

The exact molecular structure of 1-(2,5-Dibromophenyl)ethanone is not provided in the search results. However, related compounds like 2,2-Dibromo-1-(2-bromophenyl)ethanone have been analyzed4. These compounds typically have bromine atoms attached to the phenyl ring and a carbonyl group (C=O) attached to the ethanone part of the molecule4.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(2,5-Dibromophenyl)ethanone are not detailed in the search results. However, compounds with similar structures, such as 2,2-Dibromo-1-(2,5-dibromophenyl)ethanone, have been used in the preparation of other products5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,5-Dibromophenyl)ethanone are not explicitly mentioned in the search results. However, related compounds like 2,5-Dimethylacetophenone have properties such as a density of 0.988g/mL at 25°C (lit.), a melting point of -18.1°C, a boiling point of 195°C (lit.), and a refractive index of n20/D 1.529 (lit.)8.


Scientific Research Applications

Molecular Docking and ADMET Studies 1-(2,5-Dibromophenyl)ethanone has been studied for its anti-microbial properties. A study conducted on a similar compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), found in plants like Rhizophora mucronate, Epiphyllum oxypetalum haw, and coffee seeds, demonstrates the potential for anti-microbial applications. This research focused on the binding efficacy of the compound with proteins in Staphylococcus aureus and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Medicharla et al., 2022).

Hydrogen Bonding and Charge Density Analysis The study of similar compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, through X-ray diffraction and neutron diffraction data has revealed insights into intra- and intermolecular bonding features. This research helps understand the extent of pi-delocalisation throughout the molecule, which is significant for understanding the chemical behavior of similar compounds like 1-(2,5-Dibromophenyl)ethanone (Hibbs et al., 2003).

Synthesis and Study of Metal Complexes Research involving the synthesis of mononuclear manganese(II) and zinc(II) complexes using derivatives of similar compounds has been conducted. This includes the study of their structural, spectral, electrochemical, and density functional theory (DFT) aspects. Such studies are crucial for understanding how similar compounds like 1-(2,5-Dibromophenyl)ethanone can be utilized in forming metal complexes, which have various applications in catalysis and material science (Chai et al., 2017).

Photoremovable Protecting Group for Carboxylic Acids A derivative of this compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been used as a photoremovable protecting group for carboxylic acids. This application is crucial in synthetic chemistry, where protecting groups are used to temporarily modify a molecule during a chemical reaction (Atemnkeng et al., 2003).

Synthesis and Characterization in Forensic Science In forensic science, the synthesis and characterization of novel compounds related to 1-(2,5-Dibromophenyl)ethanone are important. A study identified and characterized a novel cathinone derivative, which is structurally similar, using various analytical techniques. This research is crucial for forensic and clinical laboratories in identifying compounds with similar backbones (Bijlsma et al., 2015).

Safety And Hazards

The safety and hazards of 1-(2,5-Dibromophenyl)ethanone are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

The future directions of research involving 1-(2,5-Dibromophenyl)ethanone are not explicitly mentioned in the search results. However, a related compound, (E)-1,2-diphenylethene-based conjugated nanoporous polymers, has been synthesized for superior adsorptive removal of dyes from water3. This suggests potential applications in water treatment and purification.


Please note that this information is based on the available search results and may not fully cover all aspects of 1-(2,5-Dibromophenyl)ethanone. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-(2,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXROJNBTPMHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523209
Record name 1-(2,5-Dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dibromophenyl)ethanone

CAS RN

32937-55-6
Record name 1-(2,5-Dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VL Chapala, NK Katari, GP Malavattu, N Kerru… - Russian Journal of …, 2021 - Springer
Large-scale enantioselective synthesis of the chiral amine unit of HCV NS5A inhibitor Elbasvir has been accomplished in six steps, with 55% overall yield. The process includes a highly …
Number of citations: 2 link.springer.com

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